Benzaldehyde, 2,4-di(4-fluorobenzyloxy)-
Description
Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- (CAS: N/A) is a fluorinated aromatic aldehyde featuring two 4-fluorobenzyloxy groups at the 2- and 4-positions of the benzaldehyde core. This compound is synthesized via nucleophilic substitution reactions, where 4-fluorobenzyl halides react with 2,4-dihydroxybenzaldehyde under basic conditions . The fluorinated substituents enhance electron-withdrawing effects, influencing reactivity in subsequent derivatization reactions, such as Schiff base formation .
Properties
IUPAC Name |
2,4-bis[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)21(11-20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUKBXVCDKLXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)OCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Formation of 2,4-di(4-fluorobenzyloxy)benzoic acid.
Reduction: Formation of 2,4-di(4-fluorobenzyloxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2,4-di(4-fluorobenzyloxy) isomer is structurally distinct from the 3,4-substituted B1 in , which may alter steric and electronic properties.
- Synthetic Yields : B1 (3,4-substituted) achieves a high yield (72.8%) under optimized conditions, suggesting similar efficiency for the 2,4-isomer with proper regiocontrol .
Reactivity and Derivative Formation
Benzaldehyde derivatives are pivotal in forming Schiff bases, triazoles, and other pharmacologically active compounds:
- Schiff Bases : 2,4-Dichlorobenzaldehyde derivatives (e.g., 5a in ) exhibit significant CNS activity, whereas fluorinated analogs like 2,4-di(4-fluorobenzyloxy)-benzaldehyde may offer improved bioavailability due to fluorine's metabolic stability .
- Triazole Derivatives: highlights 2,4-dichlorophenoxy-substituted triazoles, but fluorinated analogs could show enhanced enzyme inhibition (e.g., aldose reductase in ) due to stronger electron-withdrawing effects .
Key Insights :
- Fluorinated benzaldehydes are understudied but theoretically promising due to fluorine's ability to modulate lipophilicity and binding interactions .
- The 2,4-di(4-fluorobenzyloxy) substitution may improve blood-brain barrier penetration compared to non-fluorinated analogs .
Physical and Spectroscopic Properties
- Solubility : Fluorinated benzyloxy groups likely reduce water solubility compared to methoxy or hydroxyl analogs (e.g., 2,4-dimethoxybenzaldehyde in ) .
- Spectroscopy : NMR shifts for 2,4-di(4-fluorobenzyloxy)-benzaldehyde would show distinct aromatic signals split by substituent positions, akin to 3,4-B1 (δ 10.0 ppm for aldehyde proton in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
